molecular formula C15H20N6O B12258877 N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12258877
M. Wt: 300.36 g/mol
InChI Key: OSLUGEZIWOHRKE-UHFFFAOYSA-N
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Description

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring attached to a cyclopropanecarboxamide group.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H20N6O/c1-20-13-12(7-18-20)14(17-9-16-13)21-6-2-3-11(8-21)19-15(22)10-4-5-10/h7,9-11H,2-6,8H2,1H3,(H,19,22)

InChI Key

OSLUGEZIWOHRKE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the cyclopropanecarboxamide group through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as cell division and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines, such as:

Uniqueness

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of the pyrazolo[3,4-d]pyrimidine core with a piperidine ring and a cyclopropanecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

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